1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol
Description
1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol (CAS: 78876-53-6) is a synthetic organic compound with the molecular formula C₁₂H₇ClOS and a molecular weight of 234.7 g/mol . It features a conjugated hexa-3,5-diyn-2-ol backbone substituted with a chlorine atom at position 1 and a 5-ethynylthiophen-2-yl group at position 4. The ethynyl (-C≡CH) substituent on the thiophene ring contributes to its planar, rigid structure, making it a candidate for applications in materials science and medicinal chemistry.
This compound is primarily utilized in life sciences research, particularly in the development of ELISA kits for detecting biomarkers such as myocardial antibodies (AMA) and mucin 5B (MUC5B) . It is also identified as a natural product derived from Laggera pterodonta, a plant used in traditional medicine . Its storage recommendations include maintaining the powder at -20°C and solutions at -80°C to ensure stability .
Properties
IUPAC Name |
1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClOS/c1-2-11-7-8-12(15-11)6-4-3-5-10(14)9-13/h1,7-8,10,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVSQYJMADNDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C#CC#CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702438 | |
| Record name | 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78876-53-6 | |
| Record name | 1-Chloro-6-(5-ethynyl-2-thienyl)-3,5-hexadiyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78876-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cadiot-Chodkiewicz Cross-Coupling Reaction
The Cadiot-Chodkiewicz reaction is a cornerstone for constructing conjugated diynes, leveraging copper-catalyzed coupling between terminal alkynes and haloalkynes. For 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol, this method involves:
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Synthesis of Chloroalkyne Intermediate : Starting with propargyl alcohol derivatives, bromination or chlorination introduces the halogen at the terminal position. For example, 2-methylbut-3-yn-2-ol may be halogenated to yield 4-chloro-2-methylbut-3-yn-2-ol, though direct literature references to chloro intermediates remain inferred.
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Cross-Coupling with Ethynylthiophene : The chloroalkyne reacts with 5-ethynylthiophen-2-yl under Cadiot-Chodkiewicz conditions (CuCl catalyst, amine base, polar solvent). Triethylamine or diisopropylamine facilitates deprotonation, while tetrahydrofuran (THF) or toluene optimizes solubility.
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Deprotection : A silyl-protected intermediate (e.g., triisopropylsilylacetylene) is often employed to stabilize the alkyne during coupling. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) or potassium hydroxide yields the free diynol.
Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | CuCl (5–10 mol%) | Enhances coupling efficiency |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Solvent | Toluene | Improves solubility of aromatic intermediates |
| Temperature | 60–80°C | Balances reaction rate and side reactions |
This method achieves moderate to high yields (60–85%) but requires rigorous exclusion of moisture to prevent alkyne decomposition.
Sequential Alkyne Homocoupling and Functionalization
An alternative approach involves Glaser-Hay oxidative homocoupling of terminal alkynes, followed by functionalization:
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Homocoupling of Propargyl Alcohol : Under aerobic conditions with a Cu(I) catalyst, 2-methyl-3-butyn-2-ol undergoes dimerization to form hexa-3,5-diyn-2-ol.
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Chlorination : Electrophilic chlorination using reagents like SOCl₂ or PCl₃ introduces the chloro group at the terminal position. However, regioselectivity challenges necessitate careful stoichiometric control.
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Thiophene Coupling : Sonogashira or Heck coupling attaches the 5-ethynylthiophen-2-yl moiety to the diyne backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts are typical, with DMF as the solvent.
Limitations :
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Oxidative homocoupling risks over-oxidation, leading to ketone byproducts.
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Chlorination may require protecting the hydroxyl group to prevent side reactions.
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity significantly impacts reaction efficiency. Toluene outperforms THF and DCM in Cadiot-Chodkiewicz reactions due to better dissolution of aromatic intermediates and reduced side reactions. Similarly, potassium tert-butoxide (KOt-Bu) proves superior to NaOH or organic bases in deprotection steps, offering stronger basicity without hydrolyzing sensitive functional groups.
Temperature and Catalytic Load
Elevated temperatures (80–100°C) accelerate coupling rates but risk alkyne polymerization. A balance is struck at 60°C, maintaining reaction progress while minimizing degradation. Catalytic loads of 5–10 mol% CuCl ensure cost-effectiveness without compromising yield.
Work-Up and Purification Strategies
Chromatographic Techniques
Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) resolves diynol products from oligomeric byproducts. The compound’s UV activity aids in fraction monitoring.
Recrystallization
Hexa-3,5-diyn-2-ol derivatives exhibit limited solubility in cold ethanol, enabling recrystallization for higher purity. Slow cooling from saturated solutions yields crystalline products.
Analytical Characterization
Spectroscopic Methods
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¹H NMR : Peaks at δ 2.5–3.0 ppm (alkyne protons), δ 6.8–7.2 ppm (thiophene aromatic protons).
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IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (O-H), 2100 cm⁻¹ (C≡C).
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 234.701.
Challenges and Best Practices
Chemical Reactions Analysis
1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol (CAS: 78876-52-5)
- Molecular Formula : C₁₃H₉ClOS
- Molecular Weight : 248.73 g/mol
- Key Difference : The prop-1-ynyl (-CH₂C≡CH) substituent replaces the ethynyl group on the thiophene ring. This adds a methylene (-CH₂-) unit, increasing molecular weight by 14.03 g/mol compared to the ethynyl analogue.
- Applications : Like the ethynyl variant, it is used in ELISA kits and is sourced from Laggera pterodonta . Its purity is reported as ≥97% .
2-(4-Chloro-3-hydroxy-1-butynyl)-5-(1,3-pentadiynyl)thiophene (CAS: 26905-70-4)
- Molecular Formula : C₁₃H₉ClOS
- Molecular Weight : 248.73 g/mol
- Key Difference: Features a butynyl-pentadiynyl-thiophene scaffold instead of a hexa-diynol backbone. The chlorine atom is positioned on the butynyl chain.
- Applications: Used in immunological assays, such as detecting luteinizing hormone (LH) in rabbits .
Physicochemical Properties
Notable Observations:
- The propynyl derivative ’s extended alkyl chain may increase lipophilicity, affecting solubility and membrane permeability in biological systems .
Stability and Handling
Biological Activity
1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol (CAS No. 78876-53-6) is a synthetic organic compound that has garnered interest in various fields of biological research. This compound is characterized by its unique structural features that include a chloro group and a thiophene moiety, which may contribute to its biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol is C13H9ClOS. Its structure can be represented as follows:
Pharmacological Properties
Research indicates that 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, indicating potential applications in treating bacterial infections.
- Anticancer Potential : The compound has been investigated for its anticancer activity. In cell line studies, it demonstrated cytotoxic effects on cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : There is emerging evidence that this compound may also exhibit anti-inflammatory properties. It has been noted to reduce pro-inflammatory cytokine production in macrophages, which could be beneficial for conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the proliferation of cancer cells or the inflammatory response.
- Interaction with Cellular Pathways : It is hypothesized that this compound interacts with key signaling pathways such as NF-kB and MAPK pathways, leading to altered gene expression related to cell survival and inflammation.
Case Studies
Several studies have investigated the biological effects of 1-Chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol:
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Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against clinical isolates.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Findings : Significant inhibition was observed against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) determined.
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Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on MCF7 breast cancer cells.
- Methodology : MTT assay was used to measure cell viability post-treatment.
- Findings : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicative of strong anticancer potential.
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Study on Anti-inflammatory Effects :
- Objective : To investigate the impact on TNF-alpha production.
- Methodology : ELISA assays were performed on macrophage cultures treated with the compound.
- Findings : A marked reduction in TNF-alpha levels was noted, supporting its anti-inflammatory role.
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-chloro-6-(5-ethynylthiophen-2-yl)hexa-3,5-diyn-2-ol?
- Methodology : Synthesis typically involves multi-step strategies, such as Sonogashira coupling to introduce ethynyl groups to the thiophene ring. Protective group chemistry (e.g., tert-butyldimethylsilyl for hydroxyl protection) is critical to avoid side reactions during chlorination. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Analogous protocols for thiophene-acetylene systems are detailed in studies on related organochlorine compounds .
Q. How can the compound’s structural integrity be validated?
- Methodology : Use NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group confirmation), high-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., [M+] peaks), and elemental analysis to confirm C, H, Cl, S, and O percentages. For example, deviations ≤0.3% between calculated and observed values are acceptable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
